molecular formula C6H12N4O2S B2567032 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006343-89-0

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B2567032
CAS No.: 1006343-89-0
M. Wt: 204.25
InChI Key: OPQPAYCFUYPXKV-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C6H12N4O2S and a molecular weight of 204.25 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with three methyl groups and a sulfonohydrazide group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1,3,5-trimethylpyrazole with sulfonyl chloride followed by the addition of hydrazine . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For example, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction . This inhibition disrupts the electron transport chain in fungi, leading to cell death.

Comparison with Similar Compounds

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the pyrazole ring with the sulfonohydrazide group, which imparts specific reactivity and biological activity.

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S/c1-4-6(13(11,12)9-7)5(2)10(3)8-4/h9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPAYCFUYPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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